molecular formula C12H12N2O3S2 B4267502 ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate

ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate

Cat. No. B4267502
M. Wt: 296.4 g/mol
InChI Key: YPZODTOXTQTRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate, also known as ETIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETIC is a member of the isothiazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate is not fully understood. However, it is believed that ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate exerts its effects by binding to the active site of target enzymes, thereby inhibiting their activity. This results in a decrease in the production of certain biological compounds, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to have a variety of biochemical and physiological effects. For example, ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to reduce the production of gastric acid, which can help to alleviate symptoms of ulcers. ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has also been shown to reduce intraocular pressure, which can help to treat glaucoma. Additionally, ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to have anti-inflammatory and antioxidant properties, which can have a variety of health benefits.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate is its potential toxicity. ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate. One area of interest is the development of new drugs based on the structure of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate. By modifying the structure of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate, it may be possible to develop drugs with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate. By understanding how ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate interacts with target enzymes, it may be possible to develop more effective inhibitors of these enzymes. Finally, the study of the physiological effects of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate may lead to the development of new treatments for a variety of diseases.

Scientific Research Applications

Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, urease, and cholinesterase. This makes ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate a potential candidate for the development of new drugs for the treatment of diseases such as glaucoma, ulcers, and Alzheimer's disease.

properties

IUPAC Name

ethyl 5-methyl-3-(thiophene-2-carbonylamino)-1,2-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-3-17-12(16)9-7(2)19-14-10(9)13-11(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZODTOXTQTRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SN=C1NC(=O)C2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-3-[(thiophen-2-ylcarbonyl)amino]-1,2-thiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate
Reactant of Route 2
ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate
Reactant of Route 6
ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.